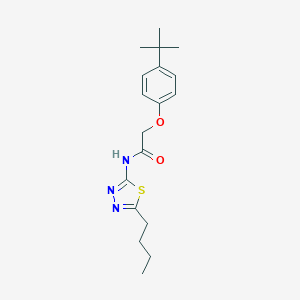![molecular formula C25H27NO4S B284657 Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPT and has been found to have a variety of biochemical and physiological effects that make it an interesting subject for further study.
作用机制
The exact mechanism of action of DMPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, DMPT has been shown to inhibit the activity of histone deacetylase, which can lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
DMPT has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of gene expression, and the regulation of certain signaling pathways in cells. Additionally, DMPT has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of a variety of diseases.
实验室实验的优点和局限性
One advantage of using DMPT in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, DMPT has been shown to have a variety of interesting biochemical and physiological effects, which may make it a useful tool for studying a variety of biological processes. However, one limitation of using DMPT is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research involving DMPT. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in the regulation of gene expression and signaling pathways in cells. Finally, additional research is needed to determine the safety and efficacy of DMPT in vivo, which could pave the way for its use as a therapeutic agent in humans.
合成方法
DMPT can be synthesized using a variety of methods, including both chemical and enzymatic processes. One common method involves the reaction of 2,4-dimethylphenol with butyryl chloride to form 4-(2,4-dimethylphenoxy)butyric acid, which can then be reacted with ethyl thioglycolate and phenyl isocyanate to form DMPT.
科学研究应用
DMPT has been used in a variety of scientific research applications, including as a potential treatment for cancer and as a tool for studying the function of certain enzymes. One study found that DMPT was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, DMPT has been shown to be a potent inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
属性
分子式 |
C25H27NO4S |
|---|---|
分子量 |
437.6 g/mol |
IUPAC 名称 |
ethyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H27NO4S/c1-4-29-25(28)20-16-22(19-9-6-5-7-10-19)31-24(20)26-23(27)11-8-14-30-21-13-12-17(2)15-18(21)3/h5-7,9-10,12-13,15-16H,4,8,11,14H2,1-3H3,(H,26,27) |
InChI 键 |
CQHSGCJJWWKYDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)




![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)
![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)



![N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
